molecular formula C24H25N3O4 B3822755 N-(2,6-dimethylphenyl)-1-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]cyclopentane-1-carboxamide

N-(2,6-dimethylphenyl)-1-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]cyclopentane-1-carboxamide

Cat. No.: B3822755
M. Wt: 419.5 g/mol
InChI Key: URJXIVALBOUKMW-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-1-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]cyclopentane-1-carboxamide is a complex organic compound that belongs to the class of amides. This compound features a cyclopentane ring, a phthalimide group, and a dimethylphenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-1-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]cyclopentane-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Phthalimide Group: Starting with phthalic anhydride and reacting it with ammonia or a primary amine to form the phthalimide.

    Acylation Reaction: The phthalimide is then acylated with an appropriate acyl chloride to introduce the acetyl group.

    Formation of the Amide Bond: The acylated phthalimide is reacted with cyclopentanecarboxylic acid or its derivatives in the presence of coupling agents like EDCI or DCC to form the amide bond.

    Introduction of the Dimethylphenyl Group:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the cyclopentane ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating mixture (HNO3/H2SO4).

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules, in catalysis, and as a reagent in organic synthesis.

    Biology: As a probe to study biological pathways, enzyme inhibitors, or receptor ligands.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory, analgesic, or anticancer agent.

    Industry: Use in the development of new materials, polymers, or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-1-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]cyclopentane-1-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)-1-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]cyclohexane-1-carboxamide: Similar structure with a cyclohexane ring instead of cyclopentane.

    N-(2,6-dimethylphenyl)-1-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]cyclopropane-1-carboxamide: Similar structure with a cyclopropane ring instead of cyclopentane.

Uniqueness

The uniqueness of N-(2,6-dimethylphenyl)-1-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]cyclopentane-1-carboxamide lies in its specific ring structure and functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-1-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-15-8-7-9-16(2)20(15)25-23(31)24(12-5-6-13-24)26-19(28)14-27-21(29)17-10-3-4-11-18(17)22(27)30/h3-4,7-11H,5-6,12-14H2,1-2H3,(H,25,31)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJXIVALBOUKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2(CCCC2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,6-dimethylphenyl)-1-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]cyclopentane-1-carboxamide
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N-(2,6-dimethylphenyl)-1-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]cyclopentane-1-carboxamide
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N-(2,6-dimethylphenyl)-1-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]cyclopentane-1-carboxamide
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N-(2,6-dimethylphenyl)-1-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]cyclopentane-1-carboxamide
Reactant of Route 5
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N-(2,6-dimethylphenyl)-1-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]cyclopentane-1-carboxamide
Reactant of Route 6
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N-(2,6-dimethylphenyl)-1-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]cyclopentane-1-carboxamide

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